molecular formula C7H14N2O2 B15239585 (3R)-3-Amino-3-(oxolan-3-yl)propanamide

(3R)-3-Amino-3-(oxolan-3-yl)propanamide

Cat. No.: B15239585
M. Wt: 158.20 g/mol
InChI Key: APFKUILWHYNEMI-PRJDIBJQSA-N
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Description

(3R)-3-Amino-3-(oxolan-3-yl)propanamide is an organic compound with a unique structure that includes an amino group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(oxolan-3-yl)propanamide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate catalyst.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(oxolan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(3R)-3-Amino-3-(oxolan-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets. For instance, in cancer research, the compound binds to mutant p53 proteins and restores their ability to bind DNA and activate downstream effectors involved in tumor suppression . This interaction helps in reactivating the tumor suppressor functions of p53, thereby inhibiting cancer progression.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(tetrahydrofuran-3-yl)propanamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    (3R)-3-Amino-3-(pyrrolidin-3-yl)propanamide: Contains a pyrrolidine ring instead of an oxolane ring.

Uniqueness

(3R)-3-Amino-3-(oxolan-3-yl)propanamide is unique due to its specific oxolane ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal and synthetic organic chemistry.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(3R)-3-amino-3-(oxolan-3-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m1/s1

InChI Key

APFKUILWHYNEMI-PRJDIBJQSA-N

Isomeric SMILES

C1COCC1[C@@H](CC(=O)N)N

Canonical SMILES

C1COCC1C(CC(=O)N)N

Origin of Product

United States

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